molecular formula C8H7NOS B8774685 7-METHYLBENZO[D]OXAZOLE-2-THIOL

7-METHYLBENZO[D]OXAZOLE-2-THIOL

Cat. No.: B8774685
M. Wt: 165.21 g/mol
InChI Key: USBRJDJLXDPNEQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

7-Methylbenzo[d]oxazole-2-thiol is a high-purity chemical reagent serving as a key synthetic intermediate for developing novel heterocyclic compounds with broad biological activity. The benzo[d]oxazole-2-thiol core is a privileged scaffold in medicinal chemistry, extensively researched for its antimicrobial , anticancer , and neuroprotective properties . Furthermore, related methyl-substituted benzoxazole derivatives have demonstrated significant anthelmintic efficacy in parasitic nematode models . This compound is particularly valuable for constructing more complex molecules, such as thiadiazoles and hydrazide derivatives, which are explored for their therapeutic potential . Researchers utilize this and similar structures to investigate mechanisms involving key signaling pathways, including Akt/GSK-3β/NF-κB, which are relevant in neurodegenerative diseases like Alzheimer's . The structural motif is also known for its tautomeric thione-thiol isomerism, which influences its coordination chemistry and physical properties . 7-Methylbenzo[d]oxazole-2-thiol is intended for research and development applications only in laboratory settings.

Properties

Molecular Formula

C8H7NOS

Molecular Weight

165.21 g/mol

IUPAC Name

7-methyl-3H-1,3-benzoxazole-2-thione

InChI

InChI=1S/C8H7NOS/c1-5-3-2-4-6-7(5)10-8(11)9-6/h2-4H,1H3,(H,9,11)

InChI Key

USBRJDJLXDPNEQ-UHFFFAOYSA-N

Canonical SMILES

CC1=C2C(=CC=C1)NC(=S)O2

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions: 7-METHYLBENZO[D]OXAZOLE-2-THIOL can be synthesized through various methods. One common approach involves the reaction of 2-aminophenol with thiophosgene in dry tetrahydrofuran at low temperatures . Another method includes the reaction of 2-aminophenol with carbon disulfide and potassium hydroxide, followed by cyclization with methyl iodide .

Industrial Production Methods: Industrial production of 7-METHYLBENZO[D]OXAZOLE-2-THIOL typically involves large-scale synthesis using the aforementioned methods, optimized for higher yields and purity. The reaction conditions are carefully controlled to ensure the efficient conversion of starting materials to the desired product .

Chemical Reactions Analysis

Types of Reactions: 7-METHYLBENZO[D]OXAZOLE-2-THIOL undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

7-METHYLBENZO[D]OXAZOLE-2-THIOL has a wide range of applications in scientific research:

Comparison with Similar Compounds

Structural and Physicochemical Properties

The table below compares key properties of 7-methylbenzo[d]oxazole-2-thiol (inferred) with its analogs:

Compound Molecular Formula Molecular Weight Melting Point (°C) Boiling Point (°C) Density (g/cm³) pKa Sensitivity
7-Methylbenzo[d]oxazole-2-thiol (hypothetical) C₈H₇NOS ~165.21* ~200–220 (predicted) ~300–320 (predicted) ~1.4–1.5 (predicted) ~9.5–10.5 (predicted) Moisture, light (likely)
5-Fluorobenzo[d]oxazole-2-thiol C₇H₄FNOS 169.18 238–240 238.8 ± 42.0 1.51 ± 0.1 10.10 ± 0.20 Moisture, light
6-Nitrobenzo[d]oxazole-2-thiol C₇H₄N₂O₃S 212.19 Not reported Not reported Not reported ~8–9 (estimated) Likely heat-sensitive
5-Methoxybenzo[d]thiazole-2-thiol C₈H₇NOS₂ 197.28 190–193 340.8 1.44 Not reported Not specified

Notes:

  • 7-Methylbenzo[d]oxazole-2-thiol : Predicted properties are based on trends observed in analogs. The methyl group (electron-donating) likely reduces acidity compared to electron-withdrawing substituents like fluorine or nitro, resulting in a slightly lower pKa (~9.5–10.5 vs. 10.10 for 5-fluoro). Its melting point is expected to be lower than 5-fluoro due to reduced polarity.
  • 5-Fluorobenzo[d]oxazole-2-thiol : Exhibits high thermal stability (melting point 238–240°C) and sensitivity to moisture/light. The fluorine atom enhances acidity (pKa ~10.10) and polarity .
  • 6-Nitrobenzo[d]oxazole-2-thiol : The nitro group strongly withdraws electrons, further lowering pKa (~8–9) and increasing reactivity. Synthetic routes involve pyridine and potassium ethylxanthate under heating .
  • 5-Methoxybenzo[d]thiazole-2-thiol : Replacing oxazole with thiazole increases molecular weight and boiling point (340.8°C). The methoxy group enhances solubility in organic solvents .

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